molecular formula C18H22FNO2 B4174521 N-1-adamantyl-2-(2-fluorophenoxy)acetamide

N-1-adamantyl-2-(2-fluorophenoxy)acetamide

Cat. No.: B4174521
M. Wt: 303.4 g/mol
InChI Key: IREBNHBMTXTCJO-UHFFFAOYSA-N
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Description

N-1-adamantyl-2-(2-fluorophenoxy)acetamide, also known as AFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AFA is a derivative of adamantane, a highly stable and rigid molecule that has been used as a building block for many drugs and materials.

Mechanism of Action

The mechanism of action of N-1-adamantyl-2-(2-fluorophenoxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to interact with various proteins such as Bcl-2, p53, and HSP90, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, induction of apoptosis, modulation of oxidative stress and inflammation, and enhancement of drug delivery. This compound has also been found to have low toxicity and high stability, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using N-1-adamantyl-2-(2-fluorophenoxy)acetamide in lab experiments include its high stability, low toxicity, and potential applications in various fields such as cancer therapy and drug delivery. However, the limitations include the need for specialized equipment and expertise for its synthesis and characterization, as well as the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the research on N-1-adamantyl-2-(2-fluorophenoxy)acetamide, including the development of new derivatives with improved properties, the investigation of its potential applications in other fields such as infectious diseases and regenerative medicine, and the elucidation of its mechanism of action at the molecular level. Further research is also needed to evaluate its safety and efficacy in preclinical and clinical studies.

Scientific Research Applications

N-1-adamantyl-2-(2-fluorophenoxy)acetamide has been investigated for its potential applications in various fields such as cancer therapy, neuroprotection, and drug delivery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug delivery, this compound has been used as a building block for the synthesis of drug conjugates that can selectively target cancer cells.

Properties

IUPAC Name

N-(1-adamantyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2/c19-15-3-1-2-4-16(15)22-11-17(21)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREBNHBMTXTCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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